3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide
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Overview
Description
This compound, also known as APD791, is a novel 5-Hydroxytryptamine 2A (5-HT 2A) receptor antagonist . It has been evaluated for its receptor pharmacology, antiplatelet activity, and vascular pharmacology .
Chemical Reactions Analysis
APD791 has shown high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation in human embryonic kidney cells stably expressing the human 5-HT 2A receptor . It has also demonstrated inhibition of 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation .Scientific Research Applications
Synthesis and Chemical Properties
- High-Yield Synthesis : A study describes a high-yield synthesis method for a similar compound, focusing on a precursor used in radiopharmaceuticals (Bobeldijk et al., 1990).
- Enantioselective Synthesis : Research on the enantioselective synthesis of related compounds offers insights into the creation of stereochemically specific drugs (Calvez et al., 1998).
- Synthesis of Neuroleptic Agents : A paper discusses the synthesis of benzamides, including compounds similar to the one , and their potential neuroleptic activities (Iwanami et al., 1981).
Potential Therapeutic Applications
- Glucokinase Activators for Diabetes : One paper discusses the discovery of a compound as a potent glucokinase activator, with potential applications in treating type 2 diabetes mellitus (Park et al., 2014).
- Antipsychotic Agents : The synthesis and evaluation of related compounds as potential antipsychotic agents, focusing on their antidopaminergic properties, are explored (Högberg et al., 1990).
- Anti-Influenza Activity : A study describes the synthesis of benzamide-based compounds and their remarkable antiavian influenza virus activity (Hebishy et al., 2020).
Molecular Interactions and Modeling
- CB1 Cannabinoid Receptor Interaction : Research on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor provides insights into receptor-ligand interactions (Shim et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-21-14-16(13-20-21)15-22(10-11-28(25,26)23-8-3-4-9-23)19(24)17-6-5-7-18(12-17)27-2/h5-7,12-14H,3-4,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPYTHEAIZPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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